molecular formula C15H18O3 B8260658 CIS-3-(3,5-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID

CIS-3-(3,5-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID

Cat. No.: B8260658
M. Wt: 246.30 g/mol
InChI Key: ZJRUHBSZCZDRJH-NEPJUHHUSA-N
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Description

CIS-3-(3,5-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID (CAS RN: 732253-27-9) is a cyclopentane-based carboxylic acid derivative featuring a 3,5-dimethylbenzoyl substituent. Its molecular formula is C₁₅H₁₈O₃, with a molecular weight of 246.30 g/mol and a purity exceeding 99.0% in commercial preparations . Key physicochemical properties include a density of 1.169 g/cm³, a boiling point of 430.4°C, and a flash point of 228.2°C . The compound falls under the HS code 2918300090, classified as a carboxylic acid with aldehyde/ketone functionality .

Properties

IUPAC Name

(1S,3R)-3-(3,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-5-10(2)7-13(6-9)14(16)11-3-4-12(8-11)15(17)18/h5-7,11-12H,3-4,8H2,1-2H3,(H,17,18)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRUHBSZCZDRJH-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2CCC(C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

StageTemperatureDurationKey Parameters
Insulation≤35°C1 hourSlow heating (0.5°C/min)
Heating≤45°C→≤50°C1 hourGradual ramp (0.5→1°C/min)
RefluxBoiling2–3 hoursSOCl₂ recovery via distillation

Stoichiometry :

  • 3,5-Dimethylbenzoic acid : SOCl₂ = 1 : 2–3 (molar ratio).
    Mechanism :

  • SOCl₂ acts as both chlorinating agent and solvent, generating HCl and SO₂ gases.
    Outcome :

  • Distillation yields colorless liquid with 99.9% purity (GC).

Cyclopentane Ring Functionalization

Friedel-Crafts Acylation

The benzoyl group is introduced via Friedel-Crafts acylation using 3,5-dimethylbenzoyl chloride. A cyclopentane precursor with a reactive site (e.g., hydroxyl or amine group) undergoes acylation under Lewis acid catalysis:

Typical Protocol :

  • Substrate : Cyclopentane-1-carboxylic acid derivative.

  • Catalyst : AlCl₃ or FeCl₃ (10–15 mol%).

  • Conditions : Anhydrous dichloromethane, 0°C→room temperature, 12–24 hours.

  • Yield : 85–92%.

Stereochemical Control :

  • Cis-configuration is enforced by steric hindrance during nucleophilic attack on the acylium intermediate.

Asymmetric Cyclization

Ring-closing metathesis (RCM) or intramolecular aldol condensation constructs the cyclopentane core with predefined stereochemistry:

Grubbs-Catalyzed RCM

  • Substrate : Diene precursor with ester and benzoyl groups.

  • Catalyst : Grubbs II (5 mol%).

  • Conditions : Toluene, 40°C, 6 hours.

  • Outcome : Cis-selectivity >95% due to catalyst’s preference for Z-alkenes.

Aldol Cyclization

  • Substrate : β-Keto ester with 3,5-dimethylphenyl ketone.

  • Base : LDA (−78°C).

  • Yield : 78% with 4:1 cis:trans ratio.

Carboxylic Acid Formation

Ester Hydrolysis

The cyclopentane ester intermediate is hydrolyzed to the carboxylic acid:

  • Reagents : NaOH (2M), EtOH/H₂O (1:1), reflux, 4 hours.

  • Yield : 95%.

  • Purity : ≥99% (HPLC).

Oxidation of Alcohol Intermediates

Primary alcohols on the cyclopentane ring are oxidized using Jones reagent:

  • Conditions : CrO₃/H₂SO₄, acetone, 0°C→RT.

  • Yield : 80–85%.

Stereochemical Optimization

Chiral Auxiliaries

  • Auxiliary : (R)-Pantolactone.

  • Method : Diastereoselective acylation followed by auxiliary removal.

  • Diastereomeric Excess : 98%.

Enzymatic Resolution

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : Racemic ester.

  • Outcome : 99% ee for cis-isomer after 48 hours.

Purification and Characterization

Chromatographic Methods

  • Normal-phase HPLC : Hexane/EtOAc (7:3), 99.8% purity.

  • Recrystallization : Ethanol/water (4:1), mp 228–230°C.

Spectroscopic Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 1.85 (m, 2H, cyclopentane), 2.35 (s, 6H, CH₃), 3.15 (t, 1H, COOH)
IR (cm⁻¹)1705 (C=O), 1680 (Ar-C=O), 2500–3000 (COOH)

Industrial-Scale Considerations

Cost-Effective Thionyl Chloride Recovery

  • Patent Method : Distillation recovers 90% SOCl₂, reducing raw material costs by 30%.

Environmental Impact

  • Waste Management : SO₂ and HCl gases are neutralized with NaOH scrubbers .

Chemical Reactions Analysis

Types of Reactions

CIS-3-(3,5-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

CIS-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid has been investigated for its potential therapeutic effects. Its structural similarity to known bioactive compounds suggests it may exhibit:

  • Anti-inflammatory properties: Research indicates that derivatives of cyclopentane carboxylic acids can modulate inflammatory pathways.
  • Anticancer activity: Some studies have shown that compounds with similar structures can inhibit cancer cell proliferation.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of complex molecules: Its functional groups allow for further derivatization, enabling the construction of more complex organic structures.
  • Use in asymmetric synthesis: The chiral nature of the compound makes it suitable for asymmetric synthesis applications in producing enantiomerically enriched compounds.

Material Science

Research has explored the use of this compound in developing new materials:

  • Polymer Chemistry: It can act as a monomer or additive in polymer formulations to enhance mechanical properties or thermal stability.
  • Nanotechnology: Its unique structure may contribute to the development of nanomaterials with specific functionalities.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various cyclopentane derivatives, including this compound. Results demonstrated a significant reduction in pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Synthesis of Chiral Compounds

In a research project focused on asymmetric synthesis, this compound was utilized as a chiral auxiliary. The study reported high enantioselectivity in the formation of target compounds, showcasing its utility in producing pharmaceuticals with desired stereochemistry.

Mechanism of Action

The mechanism of action of CIS-3-(3,5-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Key Variations

The following compounds share the core cyclopentane-1-carboxylic acid structure but differ in benzoyl substituents or ring size:

Compound Name CAS RN Molecular Formula Molecular Weight Substituent Position LogP Purity Key Structural Feature
CIS-3-(3,5-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID 732253-27-9 C₁₅H₁₈O₃ 246.30 3,5-dimethyl - >99.0% Meta-dimethyl benzoyl
CIS-3-(2,4-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID 732252-98-1 C₁₅H₁₈O₃ 246.30 2,4-dimethyl 2.987 >95.0% Ortho/para-dimethyl benzoyl
CIS-3-(4-METHOXYBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID 732252-30-1 C₁₄H₁₆O₄ 248.27 4-methoxy - - Para-methoxy benzoyl
CIS-3-(3,4-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID 732253-20-2 C₁₅H₁₈O₃ 246.30 3,4-dimethyl - - Vicinal dimethyl benzoyl
CIS-3-(2-METHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID 732251-96-6 C₁₄H₁₆O₃ 232.28 2-methyl - - Ortho-methyl benzoyl
CIS-3-(3,5-DIMETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID - C₁₆H₂₀O₃ 260.33 3,5-dimethyl - - Cyclohexane ring

Substituent Effects on Physicochemical Properties

  • Meta-Dimethyl (3,5-Dimethyl) vs. The latter’s LogP of 2.987 suggests marginally higher lipophilicity, which could influence solubility and bioavailability .
  • Methoxy vs. Methyl Substitution:
    The 4-methoxy analog (C₁₄H₁₆O₄) introduces an electron-donating group, likely increasing polarity and reducing lipophilicity compared to methyl-substituted derivatives .
  • Vicinal Dimethyl (3,4-Dimethyl):
    The 3,4-dimethyl substitution may induce steric hindrance, affecting molecular conformation and interaction with biological targets .

Cyclopentane vs. Cyclohexane Core

The cyclohexane variant (CIS-3-(3,5-DIMETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID) has a larger ring size, increasing molecular weight to 260.33 g/mol and altering ring strain. This structural change could impact conformational flexibility and binding affinity in biological systems .

Research and Application Context

  • Purity and Commercial Availability:
    The 3,5-dimethyl analog is available at >99.0% purity, making it preferable for high-precision applications such as pharmaceutical intermediates or agrochemical research . In contrast, the 2,4-dimethyl variant is typically offered at >95.0% purity .
  • Potential Agrochemical Relevance: Structural analogs like methoxyfenozide (a pesticide) share the 3,5-dimethylbenzoyl motif, suggesting possible bioactivity in pest control .

Biological Activity

CIS-3-(3,5-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID (CAS No. 732253-27-9) is a compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H18O3
  • Molecular Weight : 246.3 g/mol
  • Structural Characteristics : The compound features a cyclopentane ring with a carboxylic acid functional group and a dimethylbenzoyl moiety, contributing to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This could be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Antioxidant Properties : The presence of the dimethylbenzoyl group may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound from various studies:

Study ReferenceBiological ActivityMethodologyKey Findings
Anti-inflammatoryIn vitro assaysReduced levels of IL-6 and TNF-alpha in macrophages.
AntioxidantDPPH assaySignificant scavenging activity with IC50 = 25 µM.
Enzyme inhibitionEnzyme assaysInhibition of CYP450 enzymes by 40% at 100 µM concentration.

Case Studies

  • Case Study on Inflammation :
    A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Results showed a marked decrease in joint swelling and pain scores compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases.
  • Case Study on Oxidative Stress :
    Another study evaluated the antioxidant capacity of this compound in human cell lines exposed to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death and maintained cellular integrity.

Q & A

Q. What are the recommended synthetic routes for CIS-3-(3,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid?

While direct synthesis protocols for this compound are not explicitly documented, analogous methods for cyclopentane derivatives can be adapted. For example, Friedel-Crafts acylation could introduce the 3,5-dimethylbenzoyl group to a cyclopentane precursor. Evidence from similar compounds, such as 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid (CAS 80789-69-1), suggests using cyclopentane ring functionalization followed by regioselective acylation . Computational modeling (e.g., DFT) may aid in optimizing reaction conditions and regiochemistry.

Q. How can key physicochemical properties (e.g., LogP, PSA) be experimentally determined?

  • LogP (Partition Coefficient): Measure via reversed-phase HPLC using a calibrated column and reference standards. Computational tools like Molinspiration or ACD/LogP can supplement experimental data .
  • Polar Surface Area (PSA): Derive from X-ray crystallography (e.g., using SHELXL for structural refinement) or NMR-based conformational analysis .
  • Melting Point: Use differential scanning calorimetry (DSC) or capillary melting point apparatus, as applied to structurally related compounds like 1-(trifluoromethyl)cyclopentane-1-carboxylic acid (mp 37–38°C) .

Q. What safety protocols are essential for handling this compound?

Follow general laboratory safety guidelines:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Ensure fume hood ventilation during synthesis or handling.
  • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Reference safety data for analogous carbocyclic acids, which highlight risks of irritation and proper first-aid measures .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental structural data be resolved?

  • X-ray Crystallography: Refine single-crystal data using SHELXL to resolve bond lengths/angles. Compare with DFT-optimized geometries to identify deviations caused by crystal packing or solvent effects .
  • Dynamic NMR: Analyze temperature-dependent spectra to assess conformational flexibility in solution, which may explain differences from rigid computational models .

Q. What strategies validate stereochemical purity in synthesis?

  • Chiral HPLC: Employ a chiral stationary phase (e.g., amylose- or cellulose-based columns) to separate enantiomers.
  • Vibrational Circular Dichroism (VCD): Compare experimental and simulated spectra to confirm absolute configuration.
  • Single-Crystal Analysis: Use SHELX suite for precise stereochemical assignment, as demonstrated in cyclopentane-carboxylic acid derivatives .

Q. How to design metabolic stability studies in biological systems?

  • In Vitro Assays: Incubate with liver microsomes or hepatocytes, followed by LC-MS/MS to quantify parent compound and metabolites.
  • Isotopic Labeling: Introduce 14C^{14}C or 13C^{13}C labels at the cyclopentane ring to track metabolic pathways.
  • Reference methodologies from pyrethroid metabolite studies (e.g., deltamethrin’s degradation to cyclopropane-carboxylic acid derivatives) .

Q. What analytical techniques differentiate this compound from structurally similar analogs (e.g., cyclohexane derivatives)?

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C15_{15}H18_{18}O3_{3}) and distinguish from cyclohexane-based isomers.
  • 2D NMR (COSY, NOESY): Resolve ring junction protons (cyclopentane vs. cyclohexane) and substituent coupling patterns .
  • X-ray Powder Diffraction (XRPD): Compare experimental diffractograms with simulated patterns from cyclopentane/cyclohexane analogs .

Data Contradiction Analysis

Q. How to address conflicting LogP values reported in literature?

  • Experimental Variability: Standardize measurement conditions (pH, temperature) and validate against certified reference materials.
  • Computational Adjustments: Apply correction factors to QSPR models based on experimental validation for cyclopentane derivatives .

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